2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid
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Overview
Description
2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid is a synthetic organic compound that features a difluoromethyl group attached to a triazole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and alkynes.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone.
Attachment to Benzoic Acid: The final step involves coupling the triazole ring with benzoic acid, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow microreactor systems have been employed to enhance reaction efficiency and control reaction parameters precisely .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions may target the difluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methylated derivatives.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antifungal activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 4-(Difluoromethyl)benzoic acid
- 4-(Difluoromethylsulfonyl)benzoic acid
- 2-(Difluoromethyl)benzoic acid
Comparison: 2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid is unique due to the presence of both a difluoromethyl group and a triazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity for its molecular targets .
Properties
IUPAC Name |
2-[4-(difluoromethyl)-5-methyltriazol-1-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-6-9(10(12)13)14-15-16(6)8-5-3-2-4-7(8)11(17)18/h2-5,10H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMNDSKTBYSJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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